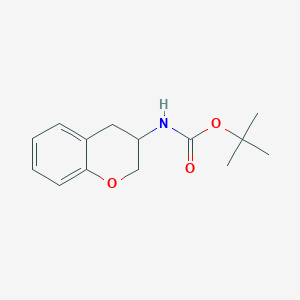

tert-Butyl chroman-3-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl chroman-3-ylcarbamate is an organic compound with the molecular formula C14H19NO3 It is a derivative of chroman, a bicyclic organic compound, and contains a tert-butyl carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl chroman-3-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of chroman-3-ylamine with tert-butyl chloroformate under basic conditions. The reaction typically proceeds as follows:

Starting Materials: Chroman-3-ylamine and tert-butyl chloroformate.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate.

Procedure: Chroman-3-ylamine is dissolved in an appropriate solvent (e.g., dichloromethane), and tert-butyl chloroformate is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to warm to room temperature and stirred for several hours.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl chroman-3-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The chroman ring can be oxidized to form chromone derivatives.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Chromone derivatives.

Reduction: Chroman-3-ylamine.

Substitution: Various substituted chroman derivatives.

Scientific Research Applications

tert-Butyl chroman-3-ylcarbamate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl chroman-3-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chroman ring may also interact with biological membranes or receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the chroman ring.

Chroman-3-ylamine: The parent amine from which tert-Butyl chroman-3-ylcarbamate is derived.

tert-Butyl chroman-3-yl ether: A related compound with an ether linkage instead of a carbamate group.

Uniqueness

This compound is unique due to the combination of the chroman ring and the tert-butyl carbamate group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Biological Activity

Introduction

Tert-butyl chroman-3-ylcarbamate is a compound that has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on recent studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of chroman derivatives with carbamates. Recent methodologies have highlighted the use of aza-Michael addition reactions to create highly substituted chroman derivatives efficiently. For instance, a study demonstrated the formation of this compound through a catalyst-free reaction, providing moderate yields while maintaining functional group tolerance .

Key Synthesis Pathway:

- Starting Materials : Chroman derivatives and tert-butyl isocyanate.

- Reaction Conditions : Catalyst-free conditions at room temperature.

- Yield : Moderate yield reported in various studies (up to 86% in optimized conditions).

Anticancer Activity

This compound has shown significant anticancer properties in various cell lines. In vitro studies indicate that the compound exhibits cytotoxic effects against several cancer types, including colorectal and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Colorectal Cancer

A study evaluated the effects of this compound on FaDu hypopharyngeal tumor cells, revealing that it induced apoptosis more effectively than the reference drug bleomycin. The compound's interaction with the M3 muscarinic acetylcholine receptor (M3R) was noted as a significant pathway for its anticancer activity .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

This compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. The antioxidant activity is believed to be linked to its ability to scavenge free radicals effectively.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Activation of M3R leads to enhanced cell signaling pathways that promote cell survival and proliferation.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cytokine Modulation : It modulates cytokine production, thereby reducing inflammation.

Summary Table of Biological Activities

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

tert-butyl N-(3,4-dihydro-2H-chromen-3-yl)carbamate |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-11-8-10-6-4-5-7-12(10)17-9-11/h4-7,11H,8-9H2,1-3H3,(H,15,16) |

InChI Key |

GGNZVUXIPRGAHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2OC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.